8-Amino-5-azaspiro[3.4]octan-6-one
Description
8-Amino-5-azaspiro[3.4]octan-6-one is a spirocyclic compound characterized by a bicyclic structure where a five-membered ring (containing nitrogen at position 5) and a three-membered ring are fused at a single atom.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
8-amino-5-azaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c8-5-4-6(10)9-7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10) |
InChI Key |
OCICUCCDLZWDQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Outline
| Step | Reaction Description | Reagents/Conditions | Yield / Notes |
|---|---|---|---|
| 1. Acylation | Reaction of amino-substituted cycloalkane alcohol with chloroacetyl chloride in presence of base | Base: triethylamine or potassium carbonate; Solvent: dichloromethane or acetonitrile; Temperature: ≤10 °C, then room temperature; Time: ~16 h | High conversion; purification by column chromatography |
| 2. Cyclization | Intramolecular cyclization via base-induced ring closure | Base: sodium hydride or n-butyl lithium; Solvent: anhydrous tetrahydrofuran; Temperature: 0 °C to room temperature; Time: 2 h | Yields ~69%; yellow solid obtained after purification |
| 3. Reduction | Reduction of intermediate to open or modify functional groups | Reducing agent: lithium aluminum hydride; Solvent: inert atmosphere; Temperature: 10–30 °C; Time: 2–24 h | Molar ratio compound to reducing agent: 1:1–5 (preferably 1:1.1–2) |
| 4. Deprotection (Hydrogenation) | Removal of protecting groups (e.g., benzyl) via catalytic hydrogenation | Catalyst: Pd/C; H2 pressure: 20–100 psi; Temperature: 20–50 °C; Time: 8–20 h; Activator: acetic acid (optional) | Final product obtained with good purity and yield |
This sequence is adaptable for the synthesis of this compound by selecting appropriate starting materials and optimizing reaction conditions.
Representative Experimental Procedure (Adapted)
Acylation: To a cooled solution (≤10 °C) of 3-((benzylamino)methyl)oxetan-3-ol in dichloromethane, triethylamine is added followed by slow addition of chloroacetyl chloride. The mixture is stirred at room temperature for 16 hours. The product is isolated by solvent removal and column chromatography.
Cyclization: The acylated intermediate is dissolved in anhydrous tetrahydrofuran, and sodium hydride is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2 hours. After quenching and extraction, the cyclized product is purified.
Reduction: The cyclized intermediate is treated with lithium aluminum hydride in an inert atmosphere at 10–30 °C for up to 24 hours to reduce carbonyl or other reducible groups.
Deprotection: The reduced product undergoes catalytic hydrogenation under 20–100 psi hydrogen pressure with Pd/C catalyst at 20–50 °C for 8–20 hours, optionally in the presence of acetic acid, to remove benzyl protecting groups and yield the free amine.
Salt Formation (Optional): The free amine can be converted into its oxalate or other acid salts by treatment with appropriate acids (e.g., oxalic acid, hydrochloric acid) in suitable solvents to improve stability and handling.
Reaction Conditions and Optimization Parameters
| Parameter | Range / Options | Remarks |
|---|---|---|
| Bases for Acylation | Triethylamine, Pyridine, Diisopropylethylamine, Potassium carbonate | Choice affects reaction rate and side reactions |
| Solvents for Acylation | Dichloromethane, Acetonitrile | Solvent polarity influences reaction control |
| Bases for Cyclization | Sodium hydride, Hexasilyl dimethyl amino lithium/sodium, n-Butyl lithium | Strong bases required for ring closure |
| Reducing Agents | Lithium aluminum hydride | Effective for carbonyl reductions |
| Hydrogenation Conditions | 20–100 psi H2, 20–50 °C, 8–20 h | Acetic acid can act as an activator |
| Purification | Column chromatography (silica gel) | Petroleum ether/ethyl acetate gradient |
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Annulation of Cyclopentane Ring | Amino-substituted azetidinone derivatives | Acylation, cyclization, reduction, deprotection | Uses readily available materials; good yields; minimal chromatography | Requires strong bases and controlled conditions |
| Annulation of Azetidinone Ring | Cyclopentane derivatives | Similar multi-step approach | Flexibility in ring construction | Potential for side reactions during cyclization |
Both routes emphasize the importance of controlling temperature, stoichiometry, and reaction atmosphere to maximize yield and purity.
Research Data and Yields Summary
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Acylation | >90% (crude) | High after purification | TLC monitoring effective |
| Cyclization | ~69% isolated | >95% | Yellow solid, purified by chromatography |
| Reduction | Quantitative to high | >95% | Reaction time critical |
| Deprotection | 60–80% | >97% | Hydrogenation conditions optimized |
These yields are consistent with reported literature and patent data, indicating reliable reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Amino-5-azaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Amino-5-azaspiro[3.4]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Amino-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Azaspiro[3.4]octan-6-one (Base Structure)
- Molecular Formula: C₇H₁₁NO
- Molecular Weight : 125.17 g/mol
- CAS : 84565-28-6
- Key Features: The parent compound lacks the amino group, making it less polar and reactive. It serves as a precursor for synthesizing derivatives like 8-amino-substituted analogs .
- Applications : Used in organic synthesis for spirocyclic scaffolds.
5-Oxa-7-azaspiro[3.4]octan-6-one
- Molecular Formula: C₆H₉NO₂
- Molecular Weight : 127.14 g/mol
- CAS : 27784-33-4
- Purity ≥97% .
- Hazards: No significant hazards reported; stored at room temperature.
(S)-8-Amino-6-azaspiro[3.4]octan-5-one
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : 140.18 g/mol
- CAS : 1810074-93-1
- Key Features: The amino group is at position 8, but the nitrogen (aza) is at position 6 instead of 5. This positional isomerism affects electronic distribution and stereochemistry .
- Storage : Requires dry storage but lacks specific hazard classifications.
5-Oxa-2,7-diazaspiro[3.4]octan-6-one
- Molecular Formula : C₅H₈N₂O₂
- Molecular Weight : 128.13 g/mol
- CAS : 1446355-49-2
- Hazards : Classified with warnings (H302, H315, H319, H335) for oral toxicity and irritation .
8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
- Molecular Formula : C₁₀H₁₂N₂O₃
- Molecular Weight : 208.22 g/mol
- CAS : 103151-23-1
- Key Features : Incorporates a furan substituent and methyl group, enhancing lipophilicity and steric bulk. Used in specialized syntheses .
Comparative Analysis Table
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